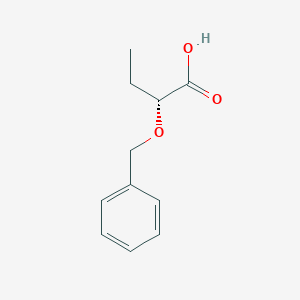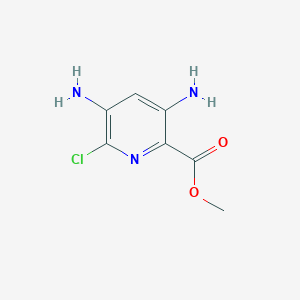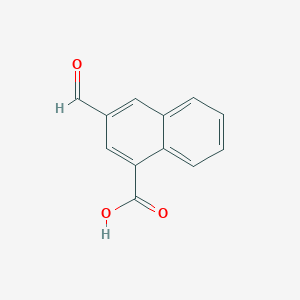
5-Fluoro-2-oxoindoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-oxoindoline-7-carboxylic acid is a synthetic organic compound belonging to the oxindole family Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Oxidation: The 5-fluoroindole is then oxidized to form 5-fluoro-2-oxoindole.
Carboxylation: The final step involves the carboxylation of 5-fluoro-2-oxoindole to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Oxidation: Using catalysts to enhance the oxidation step.
High-Pressure Carboxylation: Employing high-pressure conditions to improve the efficiency of the carboxylation step.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5-fluoro-2-hydroxyindoline-7-carboxylic acid.
Substitution: Formation of various substituted oxindole derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Lacks the oxo and carboxylic acid groups.
2-Oxoindoline-7-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-2-oxoindole: Lacks the carboxylic acid group.
Uniqueness
5-Fluoro-2-oxoindoline-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer enhanced biological activity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C9H6FNO3 |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
Clave InChI |
YUYYRCQYBDEEAY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)F)C(=O)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)


![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)



